
3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a benzothiazole ring and a sulfonyl group, suggests potential biological activity and utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Sulfonylation: The phenylsulfonyl group can be introduced by reacting the benzothiazole derivative with phenylsulfonyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the reaction of the sulfonylated benzothiazole with 3-bromopropionyl chloride to form the desired propanamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The benzothiazole ring and the sulfonyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to 3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide exhibit significant anticancer properties. The sulfonamide group is known for its ability to interact with various biological targets involved in cancer cell proliferation and survival. Studies have shown that derivatives of benzothiazole can induce apoptosis in cancer cells by modulating key signaling pathways such as the MAPK and PI3K/Akt pathways .
1.2 Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Research into related sulfonamide compounds has demonstrated efficacy against a range of bacterial strains, including resistant strains. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for nucleic acid production .
Pharmacological Applications
2.1 Enzyme Inhibition
This compound may serve as an enzyme inhibitor. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in metabolic processes. This inhibition can be leveraged for therapeutic strategies in conditions like glaucoma and edema .
2.2 Neurological Research
The benzothiazole moiety is associated with neuroprotective effects. Compounds containing this structure have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting acetylcholinesterase activity, thus enhancing cholinergic transmission .
Case Studies and Research Findings
Study | Findings | Implications |
---|---|---|
Study 1: Anticancer Effects | Demonstrated that benzothiazole derivatives can induce apoptosis in breast cancer cells via MAPK pathway modulation | Potential development of new anticancer agents |
Study 2: Antimicrobial Activity | Showed effectiveness against Staphylococcus aureus and E. coli | Suggests utility in treating infections caused by resistant bacteria |
Study 3: Neuroprotective Properties | Found to inhibit acetylcholinesterase activity in vitro | Possible application in Alzheimer's disease treatment |
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication. The benzothiazole ring may interact with specific proteins or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Benzothiazole: A heterocyclic compound with various biological activities.
N-(2-benzothiazolyl)-benzenesulfonamide: A compound structurally similar to 3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides and benzothiazole derivatives.
Biological Activity
The compound 3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a derivative of benzothiazole and sulfonamide, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. Specifically, compounds related to This compound have shown efficacy against various bacterial strains, including those responsible for tuberculosis and other mycobacterial infections. The mechanism involves inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival .
Anticancer Properties
Studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- HeLa Cells (Cervical Cancer) : The compound showed an IC50 value indicating potent cytotoxicity.
- A549 Cells (Lung Cancer) : Similar cytotoxic effects were observed with a notable reduction in cell viability.
These effects are attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulatory proteins .
Antioxidant Activity
The antioxidant potential of this compound has been assessed using DPPH and ABTS assays. Results indicated that it effectively scavenges free radicals, thereby protecting cells from oxidative stress. This property is crucial in reducing the risk of chronic diseases associated with oxidative damage .
Structure-Activity Relationship (SAR)
The biological activity of This compound is significantly influenced by its structural components:
- Sulfonyl Group : Enhances solubility and bioavailability.
- Benzothiazole Moiety : Contributes to antimicrobial and anticancer activities due to its ability to interact with biological targets.
- Propanamide Linker : Plays a role in modulating the pharmacokinetic properties of the compound.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzothiazole derivatives against Mycobacterium tuberculosis . The results showed that the tested compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than standard treatments, suggesting potential as new therapeutic agents for tuberculosis .
Case Study 2: Cancer Cell Line Testing
In vitro studies conducted on human cancer cell lines revealed that This compound had a marked effect on cell proliferation. The compound was found to inhibit growth in a dose-dependent manner across multiple cancer types including breast and colon cancers .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c19-15(10-11-23(20,21)12-6-2-1-3-7-12)18-16-17-13-8-4-5-9-14(13)22-16/h1-3,6-7H,4-5,8-11H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHKPXDTNGFDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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